Welcome to the BenchChem Online Store!
molecular formula C24H26FNO2S B1256104 2-Amino-2-{2-[2'-fluoro-4'-(4-methylphenylthio)biphenyl-4-yl]ethyl}propane-1,3-diol

2-Amino-2-{2-[2'-fluoro-4'-(4-methylphenylthio)biphenyl-4-yl]ethyl}propane-1,3-diol

Cat. No. B1256104
M. Wt: 411.5 g/mol
InChI Key: VYFZAYULNQOSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08114902B2

Procedure details

N-(5-{2-[2′-Fluoro-4′-(4-methylphenylthio)biphenyl-4-yl]ethyl}-2,2-dimethyl-1,3-dioxan-5-yl)acetamide (1.187 g) was dissolved in ethanol (20 mL), concentrated hydrochloric acid (10 mL) was added, and the mixture was stirred at 80° C. for 5 hr. The reaction mixture was concentrated, aqueous potassium carbonate solution was added to the residue, and the precipitated crystals were collected by filtration. The crude crystals were purified by preparative HPLC to give the title compound (491 mg) as white crystals.
Name
N-(5-{2-[2′-Fluoro-4′-(4-methylphenylthio)biphenyl-4-yl]ethyl}-2,2-dimethyl-1,3-dioxan-5-yl)acetamide
Quantity
1.187 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][C:24]2([NH:32]C(=O)C)[CH2:29][O:28]C(C)(C)[O:26][CH2:25]2)=[CH:18][CH:17]=1.Cl>C(O)C>[NH2:32][C:24]([CH2:23][CH2:22][C:19]1[CH:18]=[CH:17][C:16]([C:3]2[CH:4]=[CH:5][C:6]([S:8][C:9]3[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=3)=[CH:7][C:2]=2[F:1])=[CH:21][CH:20]=1)([CH2:29][OH:28])[CH2:25][OH:26]

Inputs

Step One
Name
N-(5-{2-[2′-Fluoro-4′-(4-methylphenylthio)biphenyl-4-yl]ethyl}-2,2-dimethyl-1,3-dioxan-5-yl)acetamide
Quantity
1.187 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)SC1=CC=C(C=C1)C)C1=CC=C(C=C1)CCC1(COC(OC1)(C)C)NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
aqueous potassium carbonate solution was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude crystals were purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(CO)(CO)CCC1=CC=C(C=C1)C1=C(C=C(C=C1)SC1=CC=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.